molecular formula C14H16O2 B13855659 (4-t-Butyl-phenyl)-propynoic acid methyl ester

(4-t-Butyl-phenyl)-propynoic acid methyl ester

Cat. No.: B13855659
M. Wt: 216.27 g/mol
InChI Key: LQXGWENPCGENTO-UHFFFAOYSA-N
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Description

(4-t-Butyl-phenyl)-propynoic acid methyl ester is an organic compound characterized by a propynoic acid ester functional group attached to a 4-t-butyl-phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-t-Butyl-phenyl)-propynoic acid methyl ester typically involves the esterification of (4-t-Butyl-phenyl)-propynoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-t-Butyl-phenyl)-propynoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

(4-t-Butyl-phenyl)-propynoic acid methyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-t-Butyl-phenyl)-propynoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-t-Butyl-phenyl)-acetic acid methyl ester
  • (4-t-Butyl-phenyl)-propionic acid methyl ester
  • (4-t-Butyl-phenyl)-butyric acid methyl ester

Comparison: Compared to its analogs, (4-t-Butyl-phenyl)-propynoic acid methyl ester is unique due to the presence of the propynoic acid ester group, which imparts distinct reactivity and functional properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)prop-2-ynoate

InChI

InChI=1S/C14H16O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,1-4H3

InChI Key

LQXGWENPCGENTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)OC

Origin of Product

United States

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